

Application Notes and Protocols for In Vitro Angiogenesis Assays Using Squalamine Lactate

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Compound of Interest

Compound Name: Squalamine Lactate

Cat. No.: B15565388

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Introduction

Squalamine, a naturally occurring aminosterol lactate salt, has emerged as a potent inhibitor of angiogenesis, the physiological process involving the growth of new blood vessels.^{[1][2]} Its anti-angiogenic properties are attributed to a multifaceted mechanism of action that disrupts key signaling pathways in endothelial cells, the primary cells lining blood vessels.^{[3][4]} Squalamine has been shown to block the effects of various pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and basic Fibroblast Growth Factor (bFGF). This document provides detailed application notes and protocols for utilizing **Squalamine Lactate** in a panel of common in vitro angiogenesis assays, namely the tube formation assay, endothelial cell proliferation assay, and endothelial cell migration assay.

Mechanism of Action

Squalamine exerts its anti-angiogenic effects through a unique intracellular mechanism. It is taken up by activated endothelial cells and is thought to interact with intracellular targets, including calmodulin and the Na⁺/H⁺ exchanger isoform NHE3. This interaction disrupts the downstream signaling cascades initiated by pro-angiogenic factors like VEGF. Specifically, Squalamine has been shown to inhibit the phosphorylation of key signaling molecules such as Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK), which are crucial for endothelial cell proliferation, migration, and differentiation into capillary-like structures.

Data Presentation: Quantitative Analysis of Squalamine Lactate's Anti-Angiogenic Effects

The following tables summarize the quantitative data on the inhibitory effects of **Squalamine Lactate** in key in vitro angiogenesis assays.

Assay	Cell Type	Stimulant	Squalamine Concentration	Effect	Reference
Proliferation, Migration, Tube Formation	Endothelial Cells	Growth Factors	0.5 μ M	IC50	
Proliferation	HUVEC	VEGF (50 ng/mL)	0.016 μ M	Dose-dependent inhibition	
Proliferation	HUVEC	VEGF (50 ng/mL)	0.16 μ M	Dose-dependent inhibition	
Proliferation	HUVEC	VEGF (50 ng/mL)	1.6 μ M	Dose-dependent inhibition	
Proliferation	HUVEC	VEGF (50 ng/mL)	3.2 μ M	Maximal suppression	
Proliferation	RBE-4	VEGF	50 μ g/mL	90.4% inhibition	
Proliferation	RBE-4	bFGF	50 μ g/mL	89.0% inhibition	
Proliferation	RBE-4	PDGF	50 μ g/mL	87.5% inhibition	
Migration	RBE-4	Mitogens	50 μ g/mL	Significant inhibition	

HUVEC: Human Umbilical Vein Endothelial Cells; RBE-4: Rat Brain Endothelial Cells; VEGF: Vascular Endothelial Growth Factor; bFGF: basic Fibroblast Growth Factor; PDGF: Platelet-Derived Growth Factor; IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM-2)
- Basement Membrane Extract (BME), growth factor reduced (e.g., Matrigel® or Geltrex™)
- **Squalamine Lactate**
- VEGF
- 96-well tissue culture plates
- Calcein AM (for fluorescence imaging)
- Inverted microscope with imaging capabilities

Protocol:

- **Plate Coating:** Thaw BME on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of BME per well. Incubate at 37°C for 30-60 minutes to allow for solidification.
- **Cell Seeding:** Harvest HUVECs and resuspend in EGM-2 at a concentration of 2×10^5 cells/mL.

- Treatment Preparation: Prepare a 2X working solution of **Squalamine Lactate** and VEGF in EGM-2.
- Cell Treatment and Seeding: Mix the HUVEC suspension with an equal volume of the 2X treatment solution. Seed 100 μ L of the final cell suspension (containing 1×10^4 cells and the desired final concentration of Squalamine and/or VEGF) onto the solidified BME.
 - Control Groups:
 - Vehicle Control: Cells with medium only.
 - VEGF Control: Cells with VEGF (e.g., 50 ng/mL).
 - Squalamine Alone: Cells with **Squalamine Lactate** only.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-18 hours.
- Visualization and Imaging:
 - For phase-contrast imaging, visualize the tube formation directly using an inverted microscope.
 - For fluorescence imaging, stain the cells with Calcein AM according to the manufacturer's protocol prior to imaging.
- Quantitative Analysis: Capture images from at least three random fields per well. Quantify the following parameters using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin):
 - Total tube length
 - Number of branch points
 - Total tube area

Endothelial Cell Proliferation Assay

This assay measures the effect of **Squalamine Lactate** on the proliferation of endothelial cells, typically stimulated by a pro-angiogenic factor.

Materials:

- HUVECs or other endothelial cells
- EGM-2
- **Squalamine Lactate**
- VEGF
- 96-well tissue culture plates
- Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
- Plate reader

Protocol:

- Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of EGM-2 and allow them to attach overnight.
- Serum Starvation (Optional): To reduce basal proliferation, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) for 4-6 hours prior to treatment.
- Treatment: Prepare serial dilutions of **Squalamine Lactate** with or without a constant concentration of VEGF (e.g., 50 ng/mL) in the appropriate cell culture medium. Replace the medium in the wells with 100 µL of the treatment solutions.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
- Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
- Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell proliferation relative to the vehicle-treated control and determine the IC50

value for **Squalamine Lactate**.

Endothelial Cell Migration (Wound Healing) Assay

This assay evaluates the effect of **Squalamine Lactate** on the directional migration of endothelial cells to close a "wound" created in a confluent monolayer.

Materials:

- HUVECs or other endothelial cells
- EGM-2
- **Squalamine Lactate**
- VEGF
- 24-well or 96-well tissue culture plates
- Pipette tips (p200 or p1000) or a specialized wound-healing insert
- Inverted microscope with a camera and image analysis software

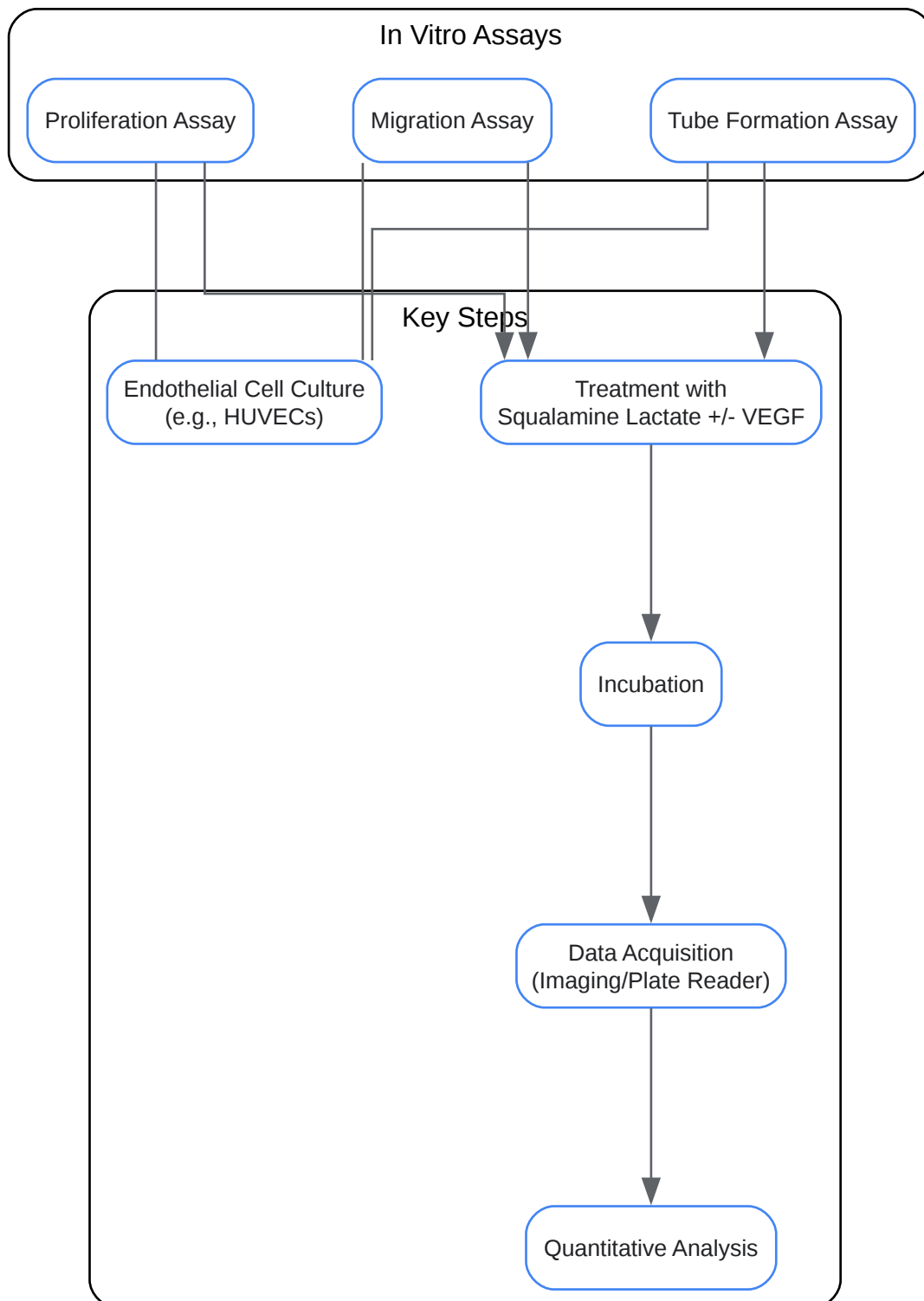
Protocol:

- Cell Seeding: Seed HUVECs in a 24-well or 96-well plate and grow them to form a confluent monolayer.
- Wound Creation:
 - Scratch Method: Using a sterile pipette tip, create a linear scratch (wound) through the center of the monolayer.
 - Insert Method: Use a commercially available wound-healing insert to create a defined cell-free gap.
- Washing: Gently wash the wells with PBS to remove detached cells.

- Treatment: Add fresh medium containing **Squalamine Lactate** with or without a chemoattractant like VEGF.
- Image Acquisition: Immediately after adding the treatment, capture images of the wound area (t=0). Place the plate in a 37°C, 5% CO2 incubator.
- Time-Lapse Imaging: Capture images of the same wound fields at regular intervals (e.g., every 4-6 hours) for up to 24 hours.
- Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the percentage of wound closure for each treatment group compared to the initial wound area.

Visualizations

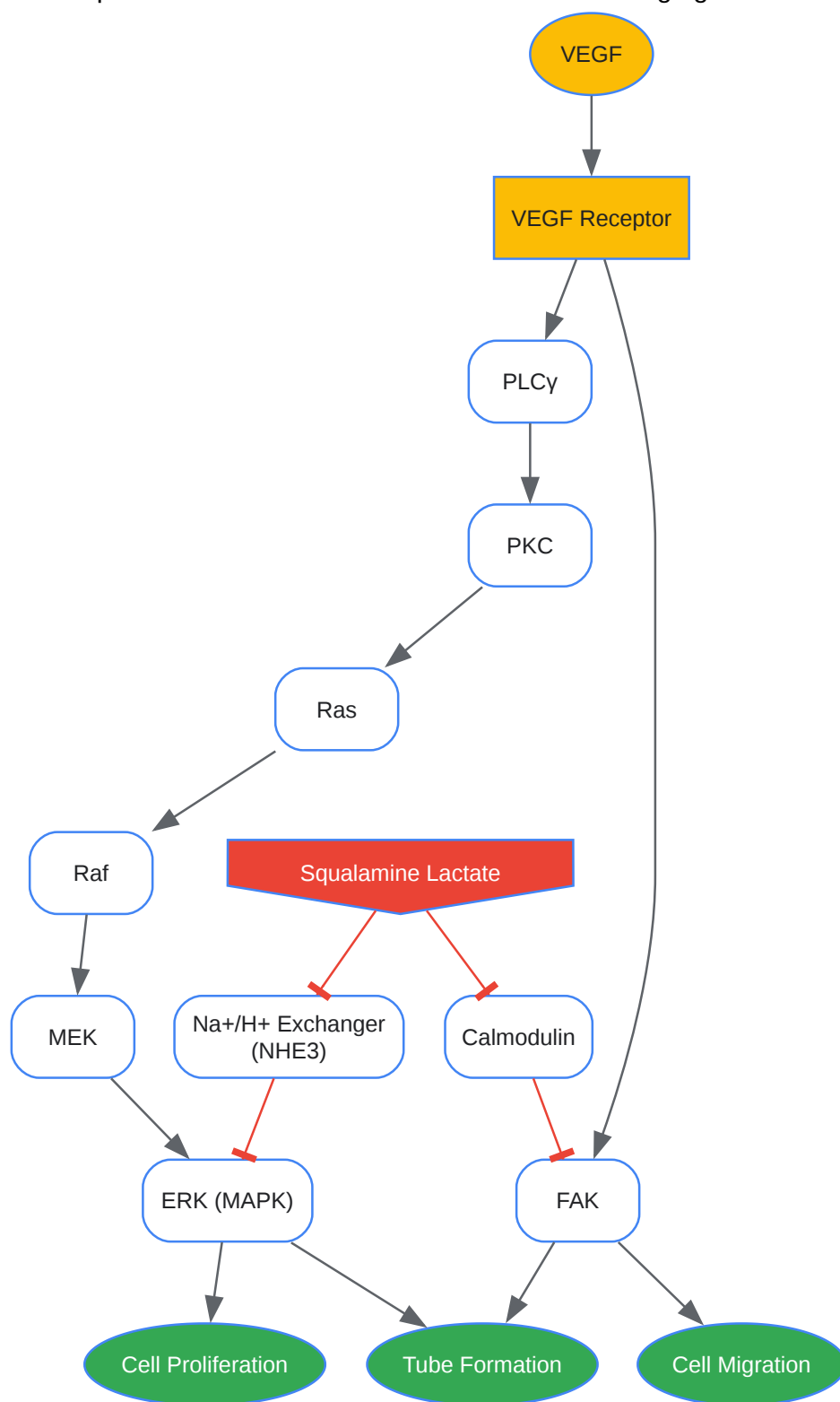
Experimental Workflow for In Vitro Angiogenesis Assays



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Workflow for in vitro angiogenesis assays.

Squalamine Lactate's Mechanism of Action in Angiogenesis

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Squalamine's signaling pathway inhibition.

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